3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid
Overview
Description
3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid is an organic compound that features a fluorine atom, a pyrazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluorine atom via electrophilic fluorination. The benzoic acid moiety can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid involves its interaction with specific molecular targets. The fluorine atom and pyrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid
- 3-chloro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid
- 3-fluoro-4-[1-methyl-3-(ethyl)-1H-pyrazol-4-yl]benzoic acid
Uniqueness
3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom can enhance its stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-4-(1-methyl-3-propan-2-ylpyrazol-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-8(2)13-11(7-17(3)16-13)10-5-4-9(14(18)19)6-12(10)15/h4-8H,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJKDQZFZMIBLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C2=C(C=C(C=C2)C(=O)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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